molecular formula C6H8F2N2O B8037047 1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole

1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B8037047
M. Wt: 162.14 g/mol
InChI Key: WHKTYDSDOXFTRD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with difluoromethyl and methoxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of pyrazole derivatives using difluoromethylating agents under controlled conditions . The methoxymethyl group can be introduced through nucleophilic substitution reactions involving methoxymethyl halides.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrazole derivatives. The process includes the selective introduction of difluoromethyl and methoxymethyl groups, followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxymethyl group may contribute to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-3-(methoxymethyl)-1H-pyrazole
  • 1-(Difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
  • 1-(Difluoromethyl)-3-(methoxymethyl)-1H-imidazole

Comparison: Compared to similar compounds, 1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The difluoromethyl group provides a balance between lipophilicity and metabolic stability, while the methoxymethyl group enhances solubility and reactivity. These features make it a valuable compound in various applications, particularly in drug discovery and agrochemical development .

Properties

IUPAC Name

1-(difluoromethyl)-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c1-11-4-5-2-3-10(9-5)6(7)8/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKTYDSDOXFTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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